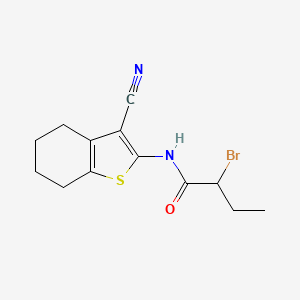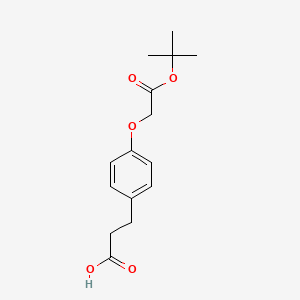
2-溴-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)丁酰胺
描述
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the family of organic compounds known as benzothienes, which are compounds with a benzothienyl group attached to a nitrogen atom. 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of enzyme reactions, and the investigation of the mechanism of action of drugs.
科学研究应用
联二醇硼酸酯的催化原脱硼反应
该化合物用于联二醇硼酸酯的催化原脱硼反应 . 该过程涉及自由基途径,并允许进行正式的反马氏规则烯烃加氢甲基化 . 这是一种有价值的转化,已应用于甲氧基保护的(−)-Δ8-四氢大麻酚和胆固醇 .
胺的氰基乙酰化
“2-溴-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)丁酰胺”用于胺的氰基乙酰化 . 该过程涉及形成具有生物活性的新型杂环部分 .
JNK2和JNK3激酶的抑制剂
该化合物已被鉴定为JNK2和JNK3激酶的有效和选择性抑制剂 . 这些激酶在各种生物过程中很重要,包括炎症、凋亡和细胞分化 .
生物活性化合物的合成
该化合物用于合成各种生物活性化合物 . 这些化合物C-2上的活性氢可以参与多种缩合和取代反应 .
N-氰基乙酰胺的制备
“2-溴-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)丁酰胺”用于制备N-氰基乙酰胺 . 这些是优先结构,被认为是杂环合成的最重要的前体之一 .
构建各种有机杂环
作用机制
Target of Action
The primary targets of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide affects the MAPK signaling pathway This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression
Pharmacokinetics
The compound’s potency against jnk2 and jnk3 kinases (pic50 67 and 66, respectively) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases. This inhibition can potentially alter the MAPK signaling pathway, affecting various cellular processes such as cell growth, differentiation, and apoptosis .
生化分析
Biochemical Properties
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are involved in various cellular processes, including stress response and apoptosis. The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby inhibiting their activity . This inhibition can modulate downstream signaling pathways, affecting cellular responses to stress and inflammation.
Cellular Effects
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JNK2 and JNK3 kinases can lead to altered gene expression profiles and changes in cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JNK2 and JNK3 kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound’s ability to inhibit these kinases makes it a valuable tool for studying the role of JNK signaling in cellular responses to stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term exposure to the compound can lead to sustained inhibition of JNK2 and JNK3 kinases, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 kinases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence its bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVZVBUSXPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)


![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)

![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)



![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)
